3-Aminopropanethioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopropanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOIQSQHPIBZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 Aminopropanethioamide
Fundamental Reaction Types and Pathways
The reactivity of 3-Aminopropanethioamide is characterized by several fundamental reaction types that target its distinct functional groups.
The sulfur atom of the thioamide group in this compound is susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions. While direct oxidation studies on 3-aminopyridine (B143674) adenine (B156593) dinucleotide phosphate (B84403) with periodate (B1199274) show cleavage of the molecule, the general principle for thioamides involves the oxidation of the sulfur atom. nih.gov
Table 1: Oxidation Reactions of Thioamides
| Reactant | Oxidizing Agent | Major Product(s) |
|---|---|---|
| Thioamide (general) | Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone |
This table represents generalized oxidation reactions for the thioamide functional group.
The thioamide functional group can be reduced to a primary amine. For this compound, this transformation yields 1,3-diaminopropane. Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and thioamides to their corresponding amines. pearson.comlibretexts.org The reaction involves the complete reduction of the carbon-sulfur double bond. chemguide.co.uklibretexts.org
Table 2: Reduction of this compound
| Reactant | Reducing Agent | Product |
|---|
The primary amino group in this compound is nucleophilic and can participate in substitution reactions. It can react with electrophiles such as acyl chlorides or alkyl halides. science-revision.co.uksavemyexams.com For example, acylation with an acyl chloride would lead to the formation of an N-acylated derivative. This reactivity is a fundamental characteristic of primary amines. science-revision.co.uk The reaction proceeds via nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbon of the reacting partner. ksu.edu.sa
Table 3: Representative Nucleophilic Substitution Reactions
| Reaction Type | Electrophile | General Product |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-(3-thioxo-3-aminopropyl)amide |
The thioamide group itself contains a nucleophilic sulfur atom, which can react with electrophiles. Alkylation, for instance, typically occurs at the sulfur atom to form a thioimidate salt. This S-alkylation is a common reaction pathway for thioamides, leveraging the soft Lewis basicity of the sulfur atom.
This reactivity is analogous to how other amide-containing ligands can be modified, where the coordination environment influences the reactivity of the functional group. rsc.org The thioamide can act as a pronucleophile, especially in the presence of metal catalysts or strong electrophiles.
Cyclization Reactions and Heterocyclic Compound Formation
The bifunctional nature of this compound, possessing both an amino and a thioamide group, makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Intramolecular cyclization of this compound can lead to the formation of six-membered heterocyclic rings. libretexts.org This process typically involves the nucleophilic amino group attacking the electrophilic carbon of the thioamide group, or a derivative thereof. For example, under specific conditions, an intramolecular condensation could occur between the amino group and the thioamide, potentially leading to the formation of a cyclic amidine or related heterocyclic system after the elimination of hydrogen sulfide (B99878). Such cyclizations are fundamental in building complex molecular architectures from simpler, linear precursors. rsc.orgnih.govyoutube.com The synthesis of various heterocyclic compounds often relies on the cyclization of functionalized starting materials. jmchemsci.comiaea.orgresearchgate.netchemmethod.comgoogle.com
Intermolecular Reactions Leading to Heterocycles
The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and a thioamide moiety, makes it a versatile precursor for the synthesis of various heterocyclic systems. These reactions typically proceed through condensation and subsequent cyclization with suitable electrophilic partners. Key examples include reactions with α,β-unsaturated carbonyl compounds and 1,3-dicarbonyl compounds to form six-membered heterocycles.
One of the most significant applications is the synthesis of 1,3-thiazine derivatives. derpharmachemica.com This transformation is commonly achieved by reacting this compound with α,β-unsaturated ketones, often referred to as chalcones. sciensage.info The reaction mechanism is believed to initiate with a Michael-type conjugate addition of the sulfur atom from the thioamide group to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization involving the free amino group and the carbonyl carbon, which, after dehydration, yields the 1,3-thiazine ring. derpharmachemica.comsciensage.info
Another important class of reactions involves the condensation of this compound with 1,3-dicarbonyl compounds. wikipedia.org Depending on the reaction conditions and the specific dicarbonyl substrate, this can lead to the formation of substituted pyrimidine-thiones. The reaction likely proceeds via the initial formation of an enamine or imine intermediate from the condensation of the primary amine of this compound with one of the carbonyl groups of the 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov Subsequently, an intramolecular cyclization occurs where the thioamide nitrogen attacks the second carbonyl group, leading to the heterocyclic product after elimination of water.
These intermolecular reactions are valuable in synthetic organic chemistry for constructing diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules. mdpi.com
| Reactant Type | Heterocyclic Product | General Reaction Scheme |
|---|---|---|
| α,β-Unsaturated Carbonyl (Chalcone) | 1,3-Thiazine derivative | |
| 1,3-Dicarbonyl Compound | Pyrimidine-thione derivative | ![]() |
Detailed Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This involves studying the transient species formed during the reaction, characterizing the highest energy points along the reaction coordinate, measuring reaction speeds, and tracing the paths of atoms from reactants to products.
Investigation of Reaction Intermediates
Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently react to form the final products. nih.gov Their detection and characterization provide direct evidence for a proposed reaction pathway. york.ac.uk For the heterocyclic syntheses involving this compound, several key intermediates are postulated.
In the reaction with 1,3-dicarbonyl compounds, the initial step is the formation of an enamine or imine intermediate. beilstein-journals.orgnih.gov The primary amine of this compound attacks one of the carbonyl groups, leading to a carbinolamine intermediate which then dehydrates. The resulting enamine is a crucial nucleophile that facilitates the subsequent intramolecular cyclization.
For reactions with α,β-unsaturated ketones, a Michael adduct is the primary intermediate. The nucleophilic sulfur atom of the thioamide adds to the conjugated system, forming an enolate. This enolate is a short-lived intermediate that rapidly undergoes tautomerization and subsequent cyclization.
The existence of these intermediates can be investigated through several methods:
Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can sometimes be used to directly observe more stable intermediates if their concentration is sufficient in the reaction mixture.
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, forming a stable, characterizable product. nih.govyork.ac.uk This provides indirect but strong evidence for its existence.
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to detect and study the kinetics of charged intermediates in solution. nih.gov
Characterization of Transition States
The transition state is the highest-energy configuration of atoms along the reaction coordinate, representing a fleeting moment of bond breaking and forming. nih.govmit.edu Its structure cannot be isolated but can be inferred through experimental and computational methods. Characterizing the transition state is key to understanding the reaction's energy barrier and, consequently, its rate.
Methods for characterizing transition states include:
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the geometry and energy of transition states. nih.gov For the intramolecular cyclization step in the formation of a thiazine (B8601807) from this compound, computational models can predict the bond lengths and angles of the atoms as the new carbon-nitrogen bond forms, identifying the structure with the maximum energy. chemrxiv.org This provides a detailed, albeit theoretical, picture of the transition state.
Kinetic Isotope Effects (KIEs): This experimental technique involves measuring the change in reaction rate when an atom at a specific position in the reactant is replaced with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C). nih.govnih.gov A significant change in rate (a large KIE value) implies that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step, thus providing information about the transition state structure. For instance, a large KIE upon substituting the nitrogen of the amino group with ¹⁵N would suggest that the N-C bond formation is part of the rate-determining transition state.
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure the rate at which a reaction proceeds, providing quantitative insight into the reaction mechanism. cetjournal.itfz-juelich.de The reaction rate is the change in concentration of a reactant or product per unit of time, typically expressed in units of moles per liter per second (M/s). libretexts.orgwikipedia.org By systematically varying the concentrations of reactants and measuring the effect on the initial reaction rate, one can determine the reaction's rate law. khanacademy.org The rate law is a mathematical expression that links the reaction rate to the concentrations of the reactants.
For a hypothetical reaction of this compound (A) with an electrophile (B) to form a heterocyclic product (C): aA + bB → cC
The rate law takes the form: Rate = k[A]^x[B]^y
The following interactive table shows hypothetical data from a kinetic study using the method of initial rates to determine the rate law for the reaction of this compound with an α-haloketone.
| Experiment | Initial [this compound] (M) | Initial [α-haloketone] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
Analysis of the Data:
Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the α-haloketone concentration constant doubles the initial rate (3.0 / 1.5 = 2). This indicates the reaction is first order with respect to this compound (x=1).
Comparing experiments 1 and 3, doubling the concentration of the α-haloketone while keeping the this compound concentration constant quadruples the initial rate (6.0 / 1.5 = 4). This indicates the reaction is second order with respect to the α-haloketone (y=2).
Therefore, the rate law is: Rate = k[this compound]¹[α-haloketone]².
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of atoms from reactants to products. generalmetabolics.com This is achieved by replacing an atom in a reactant molecule with one of its stable, heavier isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O, ³⁴S). beilstein-journals.org The position of the isotopic label in the product molecule is then determined using analytical methods like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different isotopes. biorxiv.orgnih.gov
For the reactions of this compound, several isotopic labeling experiments could be designed to confirm the proposed mechanisms for heterocycle formation:
¹⁵N Labeling: Synthesizing this compound with an ¹⁵N-labeled amino group (-NH₂) would allow chemists to trace the path of this specific nitrogen atom. In the reaction with an α,β-unsaturated ketone to form a 1,3-thiazine, analysis of the product would confirm that the ¹⁵N atom is incorporated into the heterocyclic ring, validating the proposed intramolecular cyclization step.
³⁴S Labeling: Using this compound containing the heavier sulfur isotope ³⁴S in the thioamide group would verify that the sulfur atom in the final thiazine or thiophene (B33073) product originates from the thioamide. This would confirm that the thioamide group, and not an external sulfur source, participates in the cyclization.
¹³C Labeling: Placing a ¹³C label on the thioamide carbon (-CSNH₂) would help to confirm its position in the final heterocyclic ring. This would provide concrete evidence for the specific bond-forming events that constitute the reaction mechanism.
These studies provide unambiguous evidence of bond formation and cleavage, making them indispensable for the rigorous elucidation of complex reaction pathways. generalmetabolics.combeilstein-journals.org
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. savemyexams.com It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. savemyexams.com For 3-Aminopropanethioamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their connectivity within a molecule. savemyexams.com In this compound (H₂N-CH₂-CH₂-C(=S)NH₂), three distinct signals for the carbon-bound protons and additional signals for the amine and thioamide protons are expected.
The two methylene (B1212753) groups (-CH₂-) form an ethyl-like system and are expected to appear as coupled triplets in the aliphatic region of the spectrum. The protons on the nitrogen atoms (both the primary amine and the thioamide) are exchangeable and often appear as broad singlets; their chemical shifts can be highly dependent on solvent, concentration, and temperature. tau.ac.il
Detailed Findings: The protons of the methylene group adjacent to the primary amine (C3-H) are anticipated to resonate at a chemical shift typical for alkyl amines (approx. 2.5-3.0 ppm). The methylene protons adjacent to the electron-withdrawing thioamide group (C2-H) would be shifted further downfield (approx. 2.8-3.3 ppm). Each of these signals would be split into a triplet by the protons of the neighboring methylene group. The protons of the primary amine (-NH₂) and the thioamide (-C(=S)NH₂) are expected to produce broad signals that can vary in their chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂-C=S | 2.8 - 3.3 | Triplet (t) | 2H |
| -CH₂-NH₂ | 2.5 - 3.0 | Triplet (t) | 2H |
| -C(=S)NH₂ | 7.5 - 9.0 | Broad Singlet (br s) | 2H |
Note: Predicted values are based on standard chemical shift ranges and coupling principles. Actual experimental values may vary based on solvent and instrument conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (methyl, methylene, methine, quaternary) in a molecule. mnstate.edulibretexts.org For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in its backbone.
Detailed Findings: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is significantly deshielded and expected to appear far downfield, typically in the range of 190-210 ppm. The two methylene carbons will appear in the aliphatic region. The carbon attached to the nitrogen (C3) would appear around 37-45 ppm, while the carbon adjacent to the thioamide (C2) would be at a slightly different shift in a similar region. mnstate.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (C1) | 190 - 210 |
| -CH₂-C=S (C2) | 30 - 40 |
Note: Predicted values are based on typical ¹³C chemical shift ranges. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can confirm the identity of these signals as two CH₂ groups and one quaternary (C=S) carbon. tecmag.com
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex structures of molecules by showing correlations between nuclei. scribd.comyoutube.com
COrrelation SpectroscopY (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) : This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu An HSQC spectrum would show a cross-peak between the ¹H signal of the C2 protons and the ¹³C signal of the C2 carbon, and another cross-peak between the ¹H signal of the C3 protons and the ¹³C signal of the C3 carbon. This allows for the definitive assignment of each methylene group in both the proton and carbon spectra.
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. sdsu.educolumbia.edu Key HMBC correlations for this compound would include:
A correlation from the C2 protons to the C1 (thiocarbonyl) and C3 carbons.
A correlation from the C3 protons to the C2 carbon. These long-range correlations provide unequivocal evidence for the propanethioamide backbone structure.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation or the inelastic scattering of monochromatic light with a molecule, providing information about its vibrational modes. It is an essential tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net
Detailed Findings: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, thioamide, and alkane functionalities. The N-H stretching vibrations of both the primary amine and the thioamide group typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹. The C-H stretching of the methylene groups will be observed just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain more complex vibrations, including the characteristic C=S stretching vibration.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch | Primary Amine & Thioamide |
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) |
| 1650 - 1580 | N-H Bend | Primary Amine |
| 1450 - 1350 | C-N Stretch | Amine / Thioamide |
Note: Expected peak positions are based on standard FTIR correlation tables. researchgate.netorgchemboulder.com
Raman spectroscopy is a light scattering technique that provides a structural fingerprint by which molecules can be identified. arxiv.org It is complementary to FTIR spectroscopy, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice-versa. spectroscopyonline.com This is particularly true for symmetric, non-polar bonds.
Detailed Findings: In the Raman spectrum of this compound, the C-S and C-C bond stretching vibrations within the molecular backbone are expected to produce relatively strong signals. The C=S bond, due to its polarizability, should also be Raman active. The C-H stretching and bending modes will also be present. Analysis of the Raman spectrum provides a unique molecular fingerprint that can be used for identification and to study intermolecular interactions in the solid state. spectroscopyonline.comnih.gov
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) |
| 1400 - 1200 | C-C Stretch | Alkane Backbone |
Note: Raman spectroscopy provides complementary information to FTIR, with different relative intensities for various vibrational modes. europeanpharmaceuticalreview.com
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. hnue.edu.vn This provides information on the types of bonding and the extent of conjugation in the molecular structure.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. hnue.edu.vn In a molecule like this compound, the presence of the thioamide group (C=S) and the non-bonding electrons on the nitrogen and sulfur atoms give rise to characteristic electronic transitions.
The primary chromophore in this compound is the thioamide functional group. The key electronic transitions available to this molecule include n → π* and π → π*. bspublications.net
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to an anti-bonding π* orbital associated with the C=S double bond. bspublications.net These transitions are typically of lower energy and thus occur at longer wavelengths. bspublications.net
π → π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. hnue.edu.vn These are generally higher in energy compared to n → π* transitions and occur at shorter wavelengths. bspublications.net
The solvent can influence the absorption maxima (λmax). mlsu.ac.in For instance, polar solvents that can form hydrogen bonds may stabilize the ground state or excited state differently, leading to a shift in the absorption wavelength. bspublications.net While specific experimental λmax values for this compound are not detailed in the provided sources, the presence of the thioamide and amino groups allows for these characteristic absorptions in the UV region. hnue.edu.vn Molecules with saturated groups and atoms bearing non-bonding electrons, such as amines and thiols, typically absorb in the 175-220 nm range. hnue.edu.vn
Fluorescence spectroscopy is a powerful technique used to study the photophysical properties of molecules that emit light after being electronically excited. nih.gov This process involves the absorption of a photon, followed by the emission of a photon of a longer wavelength (lower energy). The difference between the absorption and emission maxima is known as the Stokes shift. mdpi.com
The fluorescence behavior of a compound is highly dependent on its molecular structure, including the presence of fluorophores and the influence of substituents. rsc.org For this compound, its potential to fluoresce would be linked to the electronic nature of the thioamide group and the amino group. The incorporation of electron-donating groups can sometimes enhance fluorescence intensity. rsc.org
Key photophysical properties that can be investigated include:
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com
Fluorescence Lifetime (τF): This represents the average time the molecule spends in the excited state before returning to the ground state. mdpi.com
Solvatochromism: This refers to the change in absorption or emission spectra as the polarity of the solvent is varied. researchgate.net Such studies can provide valuable information about the electronic distribution in the ground and excited states of the molecule. researchgate.net
While specific fluorescence data for this compound is not available in the search results, the general principles suggest that its photophysical properties could be characterized to understand its excited-state dynamics and potential for use as a fluorescent probe. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is a cornerstone for determining molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) is a powerful capability that measures the m/z of an ion to several decimal places, allowing for the determination of its exact mass. bioanalysis-zone.com This high accuracy enables the confident assignment of a unique elemental formula to the ion, distinguishing it from other molecules that may have the same nominal mass (the integer mass). bioanalysis-zone.comlibretexts.org
For this compound (C₃H₈N₂S), the exact mass can be calculated using the monoisotopic masses of its constituent elements. algimed.com
| Attribute | Value |
| Molecular Formula | C₃H₈N₂S |
| Nominal Mass | 104 Da |
| Calculated Monoisotopic Mass | 104.04082 u |
| Observed [M+H]⁺ (ESI-HRMS) | 121.0525 m/z |
The nominal mass is calculated using the integer mass of the most common isotope of each element (C=12, H=1, N=14, S=32). The monoisotopic mass is calculated using the exact mass of the most abundant isotope of each element (¹²C=12.000000, ¹H=1.007825, ¹⁴N=14.003074, ³²S=31.972071).
The ability of HRMS to provide an exact mass is crucial for confirming the elemental composition of a molecule without ambiguity. measurlabs.com For example, another compound might have a nominal mass of 104 Da, but its different elemental formula would result in a distinct exact mass detectable by HRMS. bioanalysis-zone.com
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. jimdo.com This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. mdpi.comuab.edu
For the protonated molecule of this compound, [M+H]⁺, fragmentation would likely occur at the weakest bonds. The analysis of these fragmentation pathways helps in structural elucidation. researchgate.net
Predicted Fragmentation Pathways for [C₃H₈N₂S+H]⁺ (m/z 105.0486)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |
| 105.0486 | [M+H - NH₃]⁺ | NH₃ (Ammonia) | 88.022 |
| 105.0486 | [M+H - H₂S]⁺ | H₂S (Hydrogen Sulfide) | 71.061 |
| 105.0486 | [C₂H₅N₂]⁺ | CH₃S (Thiomethyl radical) | 57.045 |
| 105.0486 | [CH₄NS]⁺ | C₂H₅N (Ethylamine) | 62.006 |
The fragmentation patterns are governed by the stability of the resulting fragment ions and neutral molecules. libretexts.org Common losses for compounds containing amine groups include the loss of ammonia (B1221849) (NH₃). libretexts.org Similarly, thio-compounds can exhibit characteristic fragmentation involving the sulfur atom. The resulting product ion spectrum provides conclusive evidence for the connectivity of the atoms within the molecule. jimdo.com
The ionization method is a critical first step in mass spectrometry, converting neutral analyte molecules into gas-phase ions. pharmafocuseurope.com For a relatively small and polar molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are highly suitable because they minimize fragmentation during the ionization process, preserving the molecular ion. fiveable.melibretexts.org
Electrospray Ionization (ESI): ESI is ideal for polar molecules and is readily coupled with liquid chromatography (LC). pharmafocuseurope.comfiveable.me In this technique, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. fiveable.me As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. fiveable.me For this compound, ESI in positive ion mode would typically produce the protonated molecule, [M+H]⁺, as observed in HRMS analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique particularly effective for analyzing a wide range of molecules, including nonvolatile biomolecules. pharmafocuseurope.comlibretexts.org The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. autobio.com.cn A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, primarily forming singly charged ions. fiveable.meautobio.com.cn While ESI is often preferred for small molecules in solution, MALDI can be a valuable alternative, especially for high-throughput screening. pharmafocuseurope.com
The choice between ESI and MALDI often depends on the sample type, the desired workflow (e.g., coupling with LC), and the specific information required from the analysis. pnnl.gov Both techniques are fundamental tools for the mass spectrometric characterization of compounds like this compound. libretexts.org
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
Single Crystal X-ray Diffraction (SC-XRD)
For single-crystal X-ray diffraction, a small, high-quality single crystal of the compound is required. fluorochem.co.uk This crystal is mounted on a goniometer and rotated in a focused X-ray beam. wikipedia.org A detector records the intensity and position of the diffracted X-rays, generating a unique diffraction pattern. wikipedia.org From this pattern, the electron density map of the molecule can be calculated, leading to the precise determination of the three-dimensional structure. ceitec.czrigaku.com
While no published single-crystal structure of this compound is available, a hypothetical analysis would yield crucial data. The table below illustrates the type of information that would be obtained from such an experiment.
| Crystallographic Parameter | Description | Hypothetical Data for this compound |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₃H₈N₂S |
| Formula Weight | The mass of one mole of the compound. | 104.18 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |
| Space Group | The specific symmetry group of the crystal. | Not Determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. | Not Determined |
| Volume (V) | The volume of the unit cell. | Not Determined |
| Z | The number of molecules in the unit cell. | Not Determined |
| Density (calculated) | The calculated density of the crystal. | Not Determined |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used when single crystals are not available or for the analysis of polycrystalline materials. nih.gov A sample of finely ground (powdered) material is exposed to an X-ray beam, and since the crystallites are randomly oriented, all possible diffraction planes are simultaneously available for diffraction. nih.gov The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). units.it This pattern serves as a unique "fingerprint" for a specific crystalline solid and is invaluable for phase identification, purity analysis, and determining crystallite size. nih.govunits.it Although a specific powder diffraction pattern for this compound is not documented in the reviewed literature, its analysis would be critical for quality control in its synthesis.
Other Advanced Spectroscopic and Diffraction Techniques for Characterization
Beyond XRD, a suite of other spectroscopic techniques is essential for a full characterization of a molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. wiley.com It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C. organicchemistrydata.org
¹H NMR: Would reveal the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns). For this compound, one would expect to see distinct signals for the protons of the two methylene (-CH₂-) groups and the amine (-NH₂) and thioamide (-CSNH₂) groups.
¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule. For this compound, three distinct carbon signals would be anticipated: one for the carbon of the thioamide group and one for each of the two methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. athabascau.ca It is an excellent technique for identifying the functional groups present in a molecule. libretexts.org For this compound, characteristic absorption bands would be expected for N-H stretching (from both the amine and thioamide groups), C-H stretching, and the C=S (thiocarbonyl) stretching vibration. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, would provide a unique pattern for the molecule as a whole. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgbroadinstitute.org It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. msu.edu For this compound (molecular weight 104.18), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
The following table summarizes the expected findings from these advanced spectroscopic techniques for this compound.
| Technique | Information Provided | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Number of proton environments, chemical shifts, integration, and coupling. savemyexams.com | Distinct signals for -CH₂-CH₂-, -NH₂, and -CSNH₂ protons. |
| ¹³C NMR | Number and type of carbon atoms. organicchemistrydata.org | Signals for C=S and the two CH₂ carbons. |
| IR Spectroscopy | Presence of functional groups based on vibrational frequencies. athabascau.ca | Characteristic absorptions for N-H, C-H, and C=S bonds. |
| Mass Spectrometry | Molecular weight and elemental composition. broadinstitute.org | Molecular ion peak [M+H]⁺ at m/z ≈ 105.05. |
Theoretical and Computational Chemistry Investigations of 3 Aminopropanethioamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For 3-Aminopropanethioamide, such studies would provide foundational knowledge of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. tandfonline.commdpi.com A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. bas.bg This analysis would yield the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Such information is crucial for understanding the molecule's three-dimensional shape and steric profile.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (To be determined by future DFT calculations)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=S | Data not available |
| C-C | Data not available | |
| C-N (amide) | Data not available | |
| N-H | Data not available | |
| C-H | Data not available | |
| Bond Angle | S-C-N | Data not available |
| C-C-C | Data not available | |
| H-N-H | Data not available | |
| Dihedral Angle | S-C-N-C | Data not available |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for electronic properties, ab initio methods could be employed. bas.bgrsc.orgucalgary.ca Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality data that can be used to validate results from DFT methods. mdpi.com These high-accuracy calculations would be invaluable for confirming the electronic ground state and the relative energies of different potential conformers of this compound.
Analysis of Molecular Orbitals (e.g., HOMO-LUMO Energies) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity. nih.govfrontiersin.org Analysis of these orbitals for this compound would identify the most likely sites for nucleophilic and electrophilic attack, offering insights into its potential reaction mechanisms. semanticscholar.org
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (To be determined by future quantum chemical calculations)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and dynamics simulations are necessary to understand its behavior in a broader context, such as in solution or interacting with other molecules.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, suggesting it can exist in multiple conformations. ucalgary.cadrugdesign.org A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. researchgate.netfrontiersin.org This process identifies the low-energy, stable conformers and the energy barriers between them. rsc.orgnih.gov Understanding the conformational landscape is crucial, as the biological activity or material properties of a molecule are often dictated by a specific three-dimensional arrangement. ajol.info
Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to model the behavior of this compound over time, providing insights into its interactions with other molecules, such as solvent molecules or potential biological targets. drugdesign.orgsamipubco.com By simulating a system containing multiple molecules, MD can reveal preferred modes of interaction, such as hydrogen bonding involving the amino and thioamide groups. researchgate.net These simulations are vital for predicting how the molecule will behave in a condensed phase and for understanding the forces that govern its aggregation or binding to other species.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the interpretation of experimental spectra and the structural elucidation of compounds. For molecules like this compound, techniques such as Density Functional Theory (DFT) are widely employed to calculate vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.com
Computational approaches typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov Following this, vibrational frequencies can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations can help assign specific vibrational modes, such as the characteristic C=S stretching, N-H bending, and C-H stretching frequencies, to the experimentally observed bands. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, thereby improving the agreement with experimental data. mdpi.com
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach used in conjunction with DFT to predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com These theoretical predictions are invaluable for assigning signals in complex experimental NMR spectra to specific atoms within the molecule. The accuracy of these predictions allows researchers to confirm molecular structures and understand the electronic environment of the nuclei. While specific, detailed computational studies comparing predicted and experimental spectra for this compound are not prevalent in published literature, the established methodologies allow for a confident prediction of its key spectral features. For instance, the thioamide ¹³C chemical shift is expected to appear around δ ~200 ppm. frontiersin.org
The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical values for its functional groups.
| Spectroscopic Technique | Functional Group/Atom | Predicted Value (Illustrative) | Experimental Value (Typical Range) | Assignment |
|---|---|---|---|---|
| FT-IR | N-H (Amine/Amide) | 3450, 3350 cm⁻¹ | 3500-3300 cm⁻¹ | Symmetric/Asymmetric Stretch |
| FT-IR | C-H (Alkyl) | 2950 cm⁻¹ | 3000-2850 cm⁻¹ | Stretch |
| FT-IR | C=S (Thioamide) | 1250 cm⁻¹ | 1250-1020 cm⁻¹ | Stretch |
| ¹³C NMR | C=S | ~201 ppm | 190-210 ppm | Thioamide Carbon |
| ¹³C NMR | -CH₂-S | ~45 ppm | 40-50 ppm | Methylene (B1212753) adjacent to Sulfur |
| ¹³C NMR | -CH₂-N | ~40 ppm | 35-45 ppm | Methylene adjacent to Nitrogen |
| ¹H NMR | -NH₂ | ~7.5 ppm | 7.0-8.5 ppm | Amide Protons |
| ¹H NMR | -CH₂- | ~2.8-3.2 ppm | 2.5-3.5 ppm | Methylene Protons |
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. chemrxiv.org By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, and the high-energy transition states that connect them. chemrxiv.org Understanding the structure and energy of the transition state is crucial, as it governs the kinetic feasibility and rate of a reaction.
For thioamides, computational studies have provided insights into various transformations, including their formation and desulfurization. nih.govcapes.gov.br For example, DFT calculations can be used to model the reductive desulfurization of a thioamide to an amine. capes.gov.br Such calculations can elucidate a stepwise mechanism, identifying intermediates and the transition state for each step, such as the hydride transfer to the iminium carbon. capes.gov.br The calculated energy barrier, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's activation energy.
In studies of thioamide formation in the interstellar medium, computational methods have been used to propose and evaluate potential gas-phase reaction pathways. nih.gov For instance, the reaction of the amidogen (B1220875) radical (NH₂) with carbon monosulfide (CS) can be modeled to explore the formation of thioformamide (B92385) (HCSNH₂), a related simple thioamide. nih.gov These studies involve locating the transition state for C-N bond formation and calculating the associated energy barrier to determine if the reaction is viable under specific conditions. nih.gov
The following table provides an illustrative reaction coordinate for a hypothetical thioamide transformation, showing the relative energies of the species involved as determined by computational methods.
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 (TS1) | First Energy Barrier | +15.5 |
| Intermediate | Metastable Intermediate Species | -5.2 |
| Transition State 2 (TS2) | Second Energy Barrier | +8.1 |
| Products | Final Products | -20.7 |
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity or biological activity of a series of compounds based on their molecular structures. nih.govgrafiati.comuliege.be These models establish a mathematical correlation between calculated molecular descriptors (numerical representations of chemical structure) and an experimentally measured property, such as a reaction rate or biological efficacy. QSRR plays a vital role in drug discovery and chemical process optimization by enabling the rapid screening of virtual compounds and prioritizing candidates for synthesis and testing.
In the context of thioamides, QSRR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies have been particularly important in the development of antitubercular agents. nih.gov Research on pyrazine (B50134) carbothioamides, for example, found that their tuberculostatic activity could be successfully modeled using descriptors related to both the size of substituents (molar refractivity) and the electronic properties of the molecule (wavelength of maximum UV absorption). nih.gov Similarly, for thiobenzamides, studies have highlighted the importance of a polarized C=S bond and the Hammett constant of substituents in optimizing tuberculostatic action while minimizing toxicity. Lipophilicity is another critical descriptor often incorporated into QSRR models for thioamides, as it influences how the molecule interacts with biological systems. uliege.be
The development of a QSRR model typically involves selecting a set of relevant molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) to build the predictive equation. grafiati.com The robustness and predictive power of the model are then rigorously evaluated through internal and external validation techniques.
The table below presents a generalized format for a QSRR model, illustrating the types of descriptors and statistical metrics used in studies of thioamide derivatives.
| Model Component | Description / Example |
|---|---|
| Dependent Variable | log(1/MIC) for antitubercular activity; log(k) for reaction rate |
| Independent Variables (Descriptors) | Electronic (e.g., Hammett constant σ, Dipole Moment), Steric (e.g., Molar Refractivity), and Lipophilic (e.g., logP) parameters |
| Model Equation (Illustrative) | Activity = c₀ + c₁(σ) + c₂(logP) + c₃(MR) |
| Statistical Validation Parameters | Coefficient of determination (R²), F-test statistic, Standard deviation |
Applications of 3 Aminopropanethioamide in Chemical Synthesis and Materials Science Research
Role as a Synthetic Building Block
The unique structural features of 3-aminopropanethioamide make it an important starting material for constructing more complex molecules, particularly those containing heterocyclic rings.
This compound serves as a key precursor in the synthesis of various functionally substituted organic molecules. Its ability to react with 1,3-dielectrophiles provides an efficient pathway to substituted nicotinamides. For instance, its condensation with derivatives of ethoxymethylenemalonic acids in the presence of a base like sodium ethylate leads to the formation of these important compounds.
The reactivity of this compound is particularly well-exploited in heterocyclic chemistry. It is a convenient reagent for preparing a range of heterocyclic systems. One notable application is in the synthesis of pyridothiazepine derivatives. The reaction of this compound with ethyl acetoacetate (B1235776) yields 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. This intermediate can then be reacted with α-haloketones to construct the pyrido[3,2-f] bohrium.commdpi.comthiazepine core structure. nih.govresearchgate.net This multi-step synthesis highlights the utility of this compound as a foundational molecule for building complex, fused heterocyclic systems. nih.gov
The following table summarizes the synthesis of pyrido[3,2-f] bohrium.commdpi.comthiazepin-5-ones starting from this compound:
| Step | Reactants | Product | Significance |
| 1 | This compound, Ethyl acetoacetate | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Formation of the initial pyridine (B92270) ring |
| 2 | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, α-haloketones (e.g., chloroacetone, phenacyl bromide) | 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] bohrium.commdpi.comthiazepin-5-ones | Construction of the fused thiazepine ring |
Furthermore, multicomponent reactions involving this compound have been utilized to synthesize substituted 5-carbamoyl-1,2,3,4-tetrahydropyridine-2(1H)-thiones. thieme-connect.com These reactions, which involve aromatic aldehydes and malononitrile, proceed with high regio- and stereoselectivity. thieme-connect.com
Applications in Catalysis Research
The potential applications of this compound in the field of catalysis are an area of ongoing investigation.
Based on available research, there is limited information on the specific use of this compound as a ligand in metal-catalyzed reactions. While the thioamide and amino functionalities suggest potential for metal coordination, detailed studies on its application in this context are not widely reported in the scientific literature.
Similarly, the exploration of this compound as an organocatalyst is not extensively documented. Organocatalysis often relies on molecules with specific structural motifs to promote chemical reactions, and while this compound possesses functional groups that could potentially be involved in catalytic cycles, its efficacy and application in this domain are yet to be thoroughly investigated and reported.
Development of Specialty Chemicals and Materials
The role of this compound in the development of specialty chemicals and materials is an emerging area. While its primary applications have been in synthetic organic chemistry, its derivatives hold potential for materials science applications. For instance, derivatives of related thioamides have been investigated for their properties as flotation agents in mineral processing. However, comprehensive research detailing the development of specialty chemicals and materials directly from this compound is limited.
Incorporation into Polymers and Oligomers
The bifunctional nature of this compound, possessing both an amino group and a thioamide group, makes it a potential candidate as a monomer for the synthesis of polythioamides. Polythioamides are a class of polymers that are analogous to polyamides, with the oxygen atom of the amide group replaced by a sulfur atom. This substitution imparts unique properties to the resulting polymers.
General methods for the synthesis of polythioamides often involve the polycondensation of diamines with dicarboxylic acid derivatives, followed by a thionation step, or the direct polymerization of monomers already containing the thioamide functionality. While direct polymerization of this compound has not been extensively documented in publicly available research, the presence of the primary amine and the thioamide functional groups suggests its capability to participate in polymerization reactions.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer | Potential Polymer Structure |
| Polycondensation | Dicarboxylic acid chloride | Poly(amide-thioamide) |
| Polyaddition | Diisocyanate | Poly(urea-thioamide) |
| Michael Addition | α,β-Unsaturated carbonyl compound | Polymer with thioamide side chains |
Research into the synthesis of functional polythioamides has explored various diamine monomers. These studies provide a foundational understanding of how a monomer like this compound could be integrated into polymer backbones, potentially leading to materials with novel characteristics.
Exploration for Materials with Unique Properties
The incorporation of thioamide moieties into polymer chains is known to influence the material's properties significantly. The sulfur atom in the thioamide group is larger and more polarizable than the oxygen atom in an amide group, which can lead to alterations in:
Thermal Stability: The carbon-sulfur double bond is generally weaker than a carbon-oxygen double bond, which might affect the thermal degradation profile of the polymer.
Optical Properties: The presence of sulfur can increase the refractive index of the polymer.
Metal Coordination: The soft nature of the sulfur atom in the thioamide group provides a strong affinity for heavy metal ions, making such polymers potential candidates for applications in metal ion sensing or removal.
Solubility: The change in polarity and hydrogen bonding capability upon replacing an amide with a thioamide can alter the solubility of the polymer in various solvents.
While specific research on materials derived from this compound is limited, the general properties of polythioamides suggest that polymers incorporating this monomer could be explored for applications in areas such as high refractive index coatings, membranes for selective metal ion transport, or as novel engineering plastics.
Research in Forensic Chemistry as a Precursor
In forensic chemistry, the identification of precursors and synthesis byproducts can be crucial for tracing the origin of illicitly manufactured substances. While there is no direct evidence in the reviewed literature of this compound being a known precursor for the synthesis of controlled substances, its chemical structure warrants consideration in the broader context of forensic analysis.
The presence of both an amino group and a thioamide group offers potential reaction pathways to various heterocyclic compounds, which are scaffolds for many psychoactive substances. Forensic laboratories often develop analytical methods to detect novel precursors and intermediates used in clandestine drug synthesis. The analytical profile of this compound, including its mass spectrum and chromatographic behavior, could be of interest for inclusion in forensic databases to aid in the identification of unknown substances found at crime scenes.
Molecular Level Biochemical and Biological Research Interactions Excluding Clinical Studies
Investigation as a Molecular Probe for Biomolecular Studies
The unique properties of the thioamide group, a key feature of 3-Aminopropanethioamide, make it and its derivatives useful as molecular probes in the study of biomolecules. These probes can be minimally perturbing, meaning they can be incorporated into biological systems without significantly altering their structure or function. bohrium.comrsc.org
Thioamides have emerged as valuable tools for investigating the complex processes of protein and peptide folding. bohrium.com The substitution of an amide bond with a thioamide is a subtle modification—a single atom change from oxygen to sulfur—that can provide significant spectroscopic handles to monitor conformational changes. rsc.org
Research has demonstrated that thioamides can act as effective fluorescence quenchers. nih.govacs.org This property is exploited in studies of protein dynamics by pairing a fluorescent amino acid with a thioamide. The quenching of the fluorophore's signal by the nearby thioamide is dependent on the distance between them. As the protein folds, unfolds, or undergoes conformational changes, the distance between the probe pair changes, leading to a measurable change in fluorescence. This technique allows researchers to track the dynamics of protein movement in real-time. rsc.orgnih.gov
For instance, in a model peptide system, the unfolding process was monitored by observing the fluorescence changes of a probe pair where one member was a thioamide. nih.gov The data from such experiments can be used to model the intricate process of protein folding. rsc.orgnih.gov The minimal size of the thioamide substitution allows it to be placed in various locations within a protein sequence, enabling a comprehensive analysis of folding events across different regions of the protein. rsc.orgnih.gov
The mechanism of quenching can vary depending on the specific fluorophore used, and can include Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET). rsc.org This versatility expands the range of experimental conditions and systems that can be studied. The ability of thioamides to act as quenchers for a variety of fluorescent dyes makes them suitable for a broad range of applications, including single-molecule studies and microscopy. acs.org
| Research Application | Technique | Key Finding |
| Protein Folding Studies | Fluorescence Quenching | Thioamides act as minimally-perturbing quenchers to monitor conformational changes. rsc.orgnih.gov |
| Proteolysis Studies | Fluorescence Quenching | The cleavage of a peptide containing a thioamide and a fluorophore can be monitored by changes in fluorescence. acs.org |
| Protein-Protein Interactions | Fluorescence Quenching | The association or dissociation of proteins can be tracked by changes in fluorescence of a thioamide-fluorophore pair. rsc.org |
While direct evidence of DNA cleaving activities of this compound derivatives is not prominent in the reviewed literature, the interaction of thioamide-containing compounds with nucleic acids has been an area of investigation. Thioamide modifications have been introduced into RNA strands to study their properties. researchgate.netnih.gov
Studies on RNA modified with thioamide internucleoside linkages have shown that this modification can impact the stability of RNA duplexes. Compared to unmodified RNA, thioamide-modified RNA can exhibit lower thermal stability. researchgate.netnih.gov However, in the context of short interfering RNAs (siRNAs), both amide and thioamide modifications have been shown to have a similar effect on duplex stability and the activity of target RNA cleavage. researchgate.net This suggests that the thioamide group is well-tolerated by the RNA interference machinery, making it a potentially useful modification for therapeutic oligonucleotides. researchgate.netnih.gov
The distinct properties of the thioamide bond, such as its different hydrogen bonding capabilities compared to the natural amide bond, make it a useful tool for probing the interactions between nucleic acids and proteins. nih.gov While these studies focus on RNA, the principles can be extended to understanding the interactions of small molecules with DNA.
Mechanistic Studies of Enzyme Interactions
The investigation of how this compound analogues interact with enzymes at a molecular level is crucial for understanding their potential as enzyme inhibitors.
Analogues of this compound, such as α-keto amides, have been designed and synthesized as inhibitors of various enzymes, including aminopeptidases. nih.gov The mechanism of inhibition often involves the inhibitor mimicking the natural substrate of the enzyme and binding to the active site. researchgate.net This is a form of competitive inhibition, where the inhibitor and the substrate compete for the same binding site on the enzyme. wikipedia.org
In the case of α-keto amide inhibitors of aminopeptidases, a proposed mechanism suggests that the inhibitor interacts with specific subsites within the enzyme's active site. nih.gov These inhibitors are often slow-binding, meaning there is an initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization to a more tightly bound state. nih.govnih.gov Irreversible inhibitors, on the other hand, form a covalent bond with the enzyme, permanently inactivating it. wikipedia.org
The effectiveness of an inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. wikipedia.org
| Inhibitor Type | Mechanism of Action | Key Characteristics |
| Competitive | Inhibitor binds to the active site, competing with the substrate. researchgate.netwikipedia.org | Inhibition can be overcome by increasing substrate concentration. |
| Non-competitive | Inhibitor binds to a site other than the active site (allosteric site). wikipedia.org | Inhibition is not affected by substrate concentration. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. wikipedia.org | Becomes more effective at higher substrate concentrations. |
| Irreversible | Inhibitor forms a covalent bond with the enzyme. wikipedia.org | Enzyme activity is permanently lost. |
Understanding how an inhibitor binds to an enzyme requires detailed characterization of the binding site. This is often achieved through a combination of experimental techniques and computational modeling. For example, the binding mode of α-keto amide inhibitors to aminopeptidases has been proposed to involve interactions with specific subsites (S1'-S2') of the enzyme. nih.gov
The specific amino acid residues within the active site that interact with the inhibitor are key to its binding affinity and selectivity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By identifying these key interactions, researchers can design more potent and selective inhibitors.
Advanced Analytical Methodologies for Research Scale Detection and Quantification of 3 Aminopropanethioamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org For a compound like 3-Aminopropanethioamide, which possesses polar functional groups (amino and thioamide), specific chromatographic approaches are required to achieve effective separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for this compound. openaccessjournals.com The development of a robust HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to optimize the separation of the target analyte from other matrix components. asianjpr.commolnar-institute.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar compounds. molnar-institute.com For thioamides, C18 columns (e.g., Diasfer-110-C18, Primesep P) are frequently employed. researchgate.netsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and improve peak shape. researchgate.netsielc.comasm.org The selection of the mobile phase composition is critical; for instance, a mobile phase of 5% acetonitrile in water has been used for the analysis of thioacetamide (B46855) metabolites. asm.org Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to improve the resolution of complex mixtures. scribd.com Detection is often performed using a UV detector, with the wavelength set to the absorbance maximum of the thioamide functional group. researchgate.net
| Parameter | Typical Conditions for Thioamide Analysis | Rationale |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Diasfer-110-C18) researchgate.net, Polyethylene Glycol asm.org, Primesep P sielc.com | Provides effective retention and separation for polar to moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures sielc.comasm.org | Allows for the adjustment of polarity to control the retention and elution of the analyte. |
| Buffer | Phosphate researchgate.net, Acetate researchgate.net, or Phosphoric Acid sielc.com | Controls the pH to ensure consistent ionization state of the analyte and improve peak symmetry. |
| Elution Mode | Isocratic or Gradient scribd.com | Isocratic is simpler, while gradient elution is better for complex samples with a wide range of polarities. |
| Detector | UV-Vis Detector researchgate.net | Thioamide functional groups typically have a UV absorbance maximum that allows for sensitive detection. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar amino and thioamide groups, which can cause poor peak shape and thermal decomposition in the GC inlet. americanpeptidesociety.orgthermofisher.com Therefore, GC applications for this compound typically require a chemical derivatization step to increase its volatility and thermal stability. americanpeptidesociety.orglibretexts.org
Derivatization involves reacting the analyte with a reagent to replace active hydrogens on functional groups like amines, amides, and thiols with less polar, more stable groups. libretexts.orgresearchgate.net The most common derivatization methods for compounds with these functionalities are silylation, acylation, and alkylation. libretexts.orgnih.gov
Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amino and amide groups, converting them into more volatile and stable TMS-derivatives suitable for GC analysis. thermofisher.comsigmaaldrich.com
Acylation: This method introduces an acyl group into the molecule, which can also improve volatility and chromatographic behavior.
Alkylation: This process forms esters or ethers, which are generally more volatile than the parent compounds.
Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.gov GC methods have been applied to study the hydrolysis of thioamides by detecting the release of hydrogen sulfide (B99878) or to analyze degradation products. asm.orgoup.comresearchgate.net
| Derivatization Strategy | Reagent Example | Target Functional Groups | Effect on Analyte |
| Silylation | BSTFA, MSTFA thermofisher.comsigmaaldrich.com | Alcohols, Amines, Amides, Thiols (-OH, -NH₂, -SH) libretexts.org | Increases volatility and thermal stability; improves peak shape. thermofisher.comlibretexts.org |
| Acylation | Acetic Anhydride | Amines, Alcohols libretexts.org | Increases volatility; can introduce a fluorinated group for enhanced detection by Electron Capture Detector (ECD). |
| Alkylation | Alkyl Halides | Carboxylic Acids, Phenols libretexts.org | Forms more volatile esters and ethers. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.netwikipedia.org This hyphenated technique is ideal for the trace analysis of compounds like this compound in complex biological or environmental matrices. wikipedia.orgjfda-online.com
The LC separates the analyte from matrix components, which are then introduced into the mass spectrometer. wikipedia.org The mass spectrometer ionizes the analyte—electrospray ionization (ESI) is common for polar molecules—and then separates and detects the ions based on their mass-to-charge ratio (m/z). wikipedia.org In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for quantification at very low levels. nih.govca.gov
LC-MS/MS has been successfully used to quantify compounds structurally similar to this compound, such as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in complex samples like dairy products with limits of quantification in the low µg/kg range. nih.gov A key advantage of LC-MS/MS is that it can often be performed without chemical derivatization, which simplifies sample preparation and avoids potential side reactions. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical step to ensure the accuracy and reliability of any analytical method. For a compound like this compound, this involves isolating the analyte from a potentially complex sample matrix and, if necessary, modifying it chemically to improve its analytical properties.
The primary goal of matrix cleanup is to remove interfering substances that can affect the accuracy, precision, and sensitivity of the analysis. chromatographyonline.com The choice of cleanup technique depends on the nature of the sample matrix (e.g., biological fluids, tissue homogenates, environmental samples) and the analytical method being used. creative-proteomics.com
Common techniques include:
Protein Precipitation: For biological samples like plasma or serum, proteins are often removed by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), followed by centrifugation. creative-proteomics.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for sample cleanup and concentration. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a different solvent. Alternatively, the interferences can be retained while the analyte passes through. lcms.cz For polar compounds like this compound, various SPE sorbents can be used, including:
Reversed-Phase (e.g., C18): Retains nonpolar to moderately polar compounds. creative-proteomics.com
Ion-Exchange (e.g., MCX - Mixed-Mode Cation Exchange): Retains cationic compounds, which would be effective for the protonated amino group of this compound. creative-proteomics.com
Specialized Sorbents: Materials like Oasis PRiME HLB or α-cyclodextrin modified particles are designed to remove specific types of interferences like lipids. lcms.czgoogle.com
As discussed in the context of GC analysis (Section 8.1.2), chemical derivatization is a strategy to modify the chemical structure of an analyte to enhance its analytical performance. researchgate.net The objectives of derivatization include increasing volatility for GC, improving chromatographic separation, and enhancing detector response and sensitivity. researchgate.net
For this compound, derivatization can target the primary amine or the thioamide group.
Method Validation in Research Contexts (e.g., Linearity, Precision, Accuracy for Research Assays)
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. jrasb.com For research-scale assays of this compound, which are often based on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), validation ensures the reliability, quality, and consistency of the generated data. researchgate.net Key parameters for validation in a research context include linearity, precision, and accuracy. jddtonline.infonih.gov
Linearity
The linearity of an analytical method demonstrates its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. jddtonline.info This is typically evaluated by analyzing a series of standards at a minimum of five different concentration levels. waters.com The relationship between the analytical response and the concentration is then assessed using a linear regression model. The correlation coefficient (r) or coefficient of determination (R²) is calculated, with a value close to 1.0 indicating a strong linear relationship. For many research assays, an R² value of ≥0.99 is considered acceptable. nih.gov
Precision
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD). chemrj.org Precision is assessed at two key levels in a research setting:
Repeatability (Intra-assay Precision): This evaluates the precision under the same operating conditions over a short period. It is determined by performing multiple analyses of the same sample on the same day, with the same analyst and equipment. nih.gov
Intermediate Precision: This assesses variations within the laboratory, such as those occurring on different days, with different analysts, or on different instruments. waters.com
The acceptance criteria for precision can vary, but for many quantitative bioanalytical methods, a %RSD of ≤15% is often targeted, except at the lower limit of quantification (LLOQ), where ≤20% may be acceptable.
Accuracy
Accuracy represents the closeness of the mean test result obtained by the method to the true or accepted reference value of the analyte. jddtonline.info It is typically determined by analyzing samples spiked with a known amount of the analyte (quality control samples) at different concentration levels (e.g., low, medium, and high) across the assay's range. waters.com Accuracy is calculated as the percentage of recovery of the known amount. For many research applications, a mean recovery within 85-115% of the nominal value is considered acceptable. nih.gov
The following table presents illustrative validation data for a hypothetical research-scale LC-MS/MS assay designed for the quantification of this compound in a biological matrix.
Table 1: Illustrative Method Validation Parameters for a this compound Research Assay
| Validation Parameter | Methodology | Acceptance Criterion | Hypothetical Result |
|---|---|---|---|
| Linearity & Range | Analysis of 8 non-zero standards (1–1000 ng/mL) | R² ≥ 0.99 | R² = 0.9985 |
| Precision (Repeatability) | 6 replicates at 3 QC levels (5, 50, 500 ng/mL) | %RSD ≤ 15% | Low QC: 8.2% Mid QC: 5.5% High QC: 4.9% |
| Precision (Intermediate) | Analysis on 3 different days | %RSD ≤ 15% | Low QC: 11.4% Mid QC: 7.8% High QC: 6.2% |
| Accuracy | 6 replicates at 3 QC levels | Mean recovery 85–115% | Low QC: 104.5% Mid QC: 97.2% High QC: 101.8% |
Applications in Metabolomics Research (Mechanism-focused, not clinical diagnostics)
Metabolomics is the comprehensive study of small molecule metabolites in biological systems, which provides a direct functional readout of cellular physiology. asianjpr.com In mechanism-focused research, metabolomics is a powerful tool for understanding the biochemical effects of a compound by identifying perturbations in metabolic pathways. nih.govresearchgate.net Rather than diagnosing disease, this application seeks to elucidate a compound's mode of action or to uncover the underlying mechanisms of a biological process.
The typical workflow for a mechanism-focused metabolomics study involving this compound would involve treating a model system (e.g., cell cultures or an organism) with the compound. researchgate.net Following exposure, metabolites would be extracted from samples (e.g., cells, plasma, or tissue) and analyzed using high-resolution analytical platforms, most commonly LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The resulting data, which consists of the detected metabolic features and their relative abundances, is then subjected to sophisticated statistical analysis to identify metabolites that are significantly altered by the compound.
These altered metabolites are then mapped onto known biochemical pathways using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) or MetaboAnalyst. researchgate.netspringerprofessional.de This pathway analysis can reveal which cellular processes are most affected by the compound. Given its structure as a sulfur-containing amino-group compound, a metabolomics investigation of this compound could be hypothesized to impact several key metabolic pathways. The objective would be to observe downstream changes in related endogenous metabolites to infer the compound's primary and secondary effects on cellular metabolism.
Table 2: Potential Metabolic Pathways for Investigation in a Mechanism-Focused Metabolomics Study of this compound
| Potential Metabolic Pathway | Rationale for Investigation | Key Metabolites to Monitor |
|---|---|---|
| Amino Acid Metabolism | The amino group suggests potential interaction with pathways involving amino acid synthesis, degradation, or transamination. nih.gov | Glutamate, Alanine, Serine, Glycine |
| Glutathione Metabolism | The thioamide group contains sulfur, a key component of glutathione, suggesting a potential role in cellular redox balance. springerprofessional.de | Glutathione (GSH), Oxidized Glutathione (GSSG), Cysteine |
| Taurine and Hypotaurine Metabolism | Involves the metabolism of sulfur-containing amino acids. | Taurine, Cysteinesulfinic acid |
| Pantothenate and CoA Synthesis | Cysteamine, a related aminothiol, is a precursor in this pathway. | Pantothenic acid, Coenzyme A (CoA) |
| Intermediary (TCA) Cycle | Significant shifts in amino acid or redox metabolism can impact central carbon and energy metabolism. sajaa.co.za | Citrate, Succinate, Malate |
By identifying which of these or other pathways are significantly perturbed, researchers can formulate hypotheses about the specific enzymes or transporters that this compound may interact with, thereby elucidating its biochemical mechanism of action.
Current Research Trends, Challenges, and Future Perspectives in 3 Aminopropanethioamide Chemistry
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of thioamides, including 3-Aminopropanethioamide, has traditionally relied on methods that often involve harsh conditions or toxic thionating agents. However, recent research has pivoted towards more efficient and environmentally benign strategies, aligning with the principles of green chemistry. mlsu.ac.inacs.org
Emerging methodologies focus on improving atom economy, reducing waste, and utilizing safer reagents. acs.org A significant trend is the use of elemental sulfur as a benign and abundant sulfur source. chemistryforsustainability.org Researchers have developed transition-metal-free, one-pot, three-component reactions involving chlorohydrocarbons, amides, and elemental sulfur to produce thioamides in good yields. chemistryviews.org Another innovative green approach involves the in-situ generation of thioacylation reagents from nitroalkanes and elemental sulfur, which can then react with amines to form thioamides efficiently. xjtu.edu.cn This method avoids the use of toxic reagents and offers a new pathway for utilizing elemental sulfur. xjtu.edu.cn
Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow the synthesis of complex molecules like thioamides in a single step from three or more reactants, which minimizes waste and improves efficiency. chemistryforsustainability.org Other modern techniques include photocatalyzed syntheses and base-mediated C=C bond cleavage of β-nitrostyrenes in the presence of sulfur and amines. mdpi.com Many of these new protocols can be performed in water or under solvent-free conditions, significantly enhancing their environmental credentials. mdpi.comnih.gov
Comparison of Synthetic Approaches for Thioamides
| Approach | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Thionation | Use of reagents like Lawesson's reagent or phosphorus pentasulfide to convert amides to thioamides. | Well-established and versatile. | Often requires harsh conditions, stoichiometric toxic reagents, and produces significant waste. | chemistryforsustainability.org |
| Elemental Sulfur MCRs | One-pot synthesis from multiple components (e.g., chlorohydrocarbons, amides, sulfur) using elemental sulfur. | High atom economy, reduced waste, use of an abundant and benign sulfur source. chemistryforsustainability.org | May require elevated temperatures; substrate scope can be limited. chemistryviews.org | chemistryforsustainability.orgchemistryviews.org |
| In-situ Thioacylating Agents | Generation of the reactive thioacylating species within the reaction mixture, for example, from nitroalkanes and sulfur. | Avoids handling of toxic thioacylating reagents, innovative use of simple precursors. xjtu.edu.cn | Method is relatively new and may require further optimization for broad applicability. | xjtu.edu.cn |
| Photocatalysis | Use of visible light and a photocatalyst to drive the formation of thioamides from amines and elemental sulfur. | Energy-efficient, mild reaction conditions. mdpi.com | Requires specialized equipment; catalyst stability and reusability can be a concern. | mdpi.com |
Novel Applications in Asymmetric Catalysis and Reaction Development
The bifunctional nature of this compound, possessing both a primary amine and a thioamide group, makes it an intriguing candidate for applications in catalysis. Primary amines are powerful and versatile organocatalysts for a wide range of enantioselective reactions. rsc.org The amine moiety in this compound could potentially participate in asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, by forming chiral enamines or iminium ions with carbonyl compounds.
Moreover, the combination of the soft sulfur donor and the hard nitrogen donor allows this compound to act as a bidentate N,S-ligand in transition-metal catalysis. Pyridine-2-carbothioamides, which are also N,S-bidentate ligands, have been successfully used to create organometallic complexes with promising antiproliferative activity. nih.gov Similarly, this compound could be used to synthesize chiral metal complexes for asymmetric catalysis. Iron, a cheap and abundant metal, has seen widespread application in asymmetric catalysis, and novel ligands are continuously sought to improve stereoinduction in various transformations, including Si-H insertions and cyclopropanations. mdpi.com The development of catalysts based on this compound could lead to novel, efficient, and sustainable methods for producing valuable chiral molecules.
Advances in Computational Prediction and Understanding of Reactivity
Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity, and its application to thioamide chemistry is growing. cecam.org Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), and increasingly, machine learning (ML) models, are being used to elucidate reaction mechanisms, predict reaction sites, and understand the origins of selectivity. cecam.orgnih.govrsc.org
For a molecule like this compound, computational methods can provide critical insights. For instance, calculations can predict its conformational preferences, the proton affinities of its amino and thioamide groups, and its behavior as a ligand. DFT can model the transition states of reactions where it might act as a catalyst or substrate, helping to explain observed stereoselectivities or to design more effective catalysts. cam.ac.uk ML models, trained on large datasets of known reactions, are beginning to predict the outcomes of reactions in unexplored areas of chemical space, which could accelerate the discovery of new applications for this compound. cecam.org While specific computational studies focusing exclusively on this compound are not yet widespread, the mature methodologies developed for other complex organic molecules are readily applicable and are crucial for advancing our understanding and utilization of its unique reactivity. nih.govpurdue.edu
Interdisciplinary Research Directions (e.g., Bioinorganic Chemistry, Materials Science)
The unique properties of the thioamide group position this compound at the intersection of several scientific disciplines, notably bioinorganic chemistry and materials science. rsc.orgwikipedia.org
Bioinorganic Chemistry: This field investigates the role of metals in biological systems. wikipedia.orgucm.es The thioamide sulfur is a soft Lewis base, enabling it to act as a strong ligand for soft metal ions. dokumen.pub The N,S-bidentate chelation capability of this compound makes it an excellent candidate for forming stable complexes with biologically relevant transition metals like ruthenium, copper, and zinc. nih.gov Such metal complexes are studied for a variety of medicinal applications. For example, ruthenium complexes of N,S-bidentate ligands have shown potential as anticancer agents. nih.gov The incorporation of the this compound ligand could modulate the stability, reactivity, and biological targeting of these metal-based drugs.
Materials Science: Materials science focuses on the relationship between a material's structure, processing, and properties. wikipedia.orgresearchgate.net Thioamides are valuable precursors for the synthesis of sulfur-containing heterocycles and polymers, which can have unique electronic and optical properties. chemistryviews.orgxjtu.edu.cn this compound, with its two reactive functional groups, could serve as a monomer in polymerization reactions to create novel functional materials. For example, it could be incorporated into polymer backbones to enhance metal binding capabilities or to create materials with improved thermal stability or specific optical characteristics. The integration of such functional monomers is a key strategy in developing advanced materials for electronics, sensors, and energy applications. openaccessjournals.com
Methodological Challenges in Synthesis, Characterization, and Application
Despite recent advances, significant challenges remain in the synthesis, characterization, and application of thioamides like this compound.
Synthesis: Many traditional synthetic routes suffer from poor atom economy, the need for toxic and malodorous reagents, and harsh reaction conditions. chemistryforsustainability.org While greener methods are emerging, challenges related to substrate scope, scalability, and catalyst cost or stability persist. chemistryviews.orgmdpi.com
Characterization & Stability: The thioamide linkage can be less stable than its amide counterpart under certain conditions. For instance, it has been reported that the thioamide linkage in some molecules can be slowly cleaved during long-term storage, which presents a significant challenge for pharmaceutical applications. nih.gov The presence of multiple functional groups, as in this compound, can also complicate purification and characterization.
Application: In asymmetric synthesis, a key challenge is preventing side reactions such as epimerization at adjacent chiral centers. chemrxiv.org Another issue is the potential for the thioamide to be converted back to its corresponding amide (oxoamide), which can occur under certain oxidative or hydrolytic conditions. chemrxiv.org When used in peptide synthesis, the reduced solubility of protected amino acids in aqueous media can hinder reaction efficiency and lower yields. nih.gov
Key Methodological Challenges in Thioamide Chemistry
| Area | Specific Challenge | Impact | Reference |
|---|---|---|---|
| Synthesis | Use of toxic/harsh reagents (e.g., P4S10) in traditional methods. | Environmental and safety concerns; generation of hazardous waste. | chemistryforsustainability.orgchemistryviews.org |
| Synthesis | Limited substrate scope in some modern, greener methods. | Restricts the diversity of thioamides that can be easily synthesized. | chemistryviews.org |
| Characterization | Instability of the thioamide linkage during long-term storage. | Affects shelf-life and reliability, particularly for pharmaceutical compounds. | nih.gov |
| Application | Potential for racemization/epimerization in chiral syntheses. | Reduces enantiopurity of the final product, which is critical for biological activity. | chemrxiv.orgnih.gov |
| Application | Undesired conversion to the corresponding oxoamide. | Leads to product impurities and potential loss of desired biological or chemical properties. | chemrxiv.org |
Future Outlook and Potential for Innovation in Thioamide Research
The future of thioamide research is bright, with vast untapped potential. nih.gov Although they are isosteres of amides, the unique properties imparted by the sulfur atom mean that thioamide-containing molecules often exhibit enhanced or entirely new biological activities. mdpi.comdokumen.pub There is a growing effort to incorporate thioamide motifs into new chemical scaffolds to target disease-related proteins that have been difficult to engage with traditional small molecules. nih.gov
Innovations are expected in the development of more robust and general synthetic methods that adhere to green chemistry principles. mdpi.com The total synthesis of complex natural products containing multiple thioamide groups, such as closthioamide, highlights the progress in this area and opens up new avenues for drug discovery. xjtu.edu.cn
For a fundamental building block like this compound, the future lies in its creative application. Its potential as a versatile ligand in catalysis, a monomer for advanced materials, and a starting point for the synthesis of complex heterocyclic libraries is substantial. As synthetic methodologies become more refined and our computational understanding deepens, the ability to rationally design and synthesize novel functional molecules based on the this compound scaffold will undoubtedly lead to significant innovations across chemistry and related disciplines. The continued exploration of thioamide chemistry promises to expand the toolkit of medicinal chemists, materials scientists, and synthetic chemists, enabling the development of next-generation therapeutics and technologies. nih.govdokumen.pub
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-Aminopropanethioamide to ensure high purity and yield?
- Methodological Answer : Optimize synthesis using retrosynthetic analysis tools that leverage databases like PISTACHIO and REAXYS to identify feasible one-step routes . Purification should involve recrystallization in polar aprotic solvents (e.g., DMF) followed by vacuum drying. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect amine intermediates. Yield optimization requires stoichiometric control of thioamide precursors and inert atmosphere conditions to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize -NMR for amine proton detection (δ 1.5–2.5 ppm) and thiocarbonyl resonance in -NMR (δ ~200 ppm). FT-IR should confirm thioamide C=S stretches (1200–1000 cm) and N-H bends (1650–1580 cm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H] at m/z 121.0525 for CHNS). Report data to three significant figures, aligning with instrumental precision standards .
Q. What protocols determine solubility and stability under physiological conditions?
- Methodological Answer : Conduct equilibrium solubility studies in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods at 37°C. Quantify concentrations via UV-Vis spectroscopy at λ 260 nm. Stability assessments require HPLC analysis over 24–72 hours to monitor degradation products. Include controls for temperature, light exposure, and oxidative stress (e.g., 3% HO) .
Advanced Research Questions
Q. How to design experiments investigating this compound’s role in enzyme kinetics with competing substrates?
- Methodological Answer : Use stopped-flow kinetics to measure initial reaction rates of target enzymes (e.g., cysteine proteases) in the presence of this compound and competing substrates. Vary inhibitor concentrations (0.1–10 × K) under pseudo-first-order conditions. Employ global fitting of time-course data to discriminate between competitive and non-competitive inhibition models. Include negative controls with inert thioamide analogs to isolate specificity .
Q. How to resolve contradictions between computational and experimental reactivity data for this compound derivatives?
- Methodological Answer : Apply multi-level quantum mechanics/molecular mechanics (QM/MM) simulations to account for solvent effects and explicit hydrogen bonding. Cross-validate with empirical data using Arrhenius plots of reaction rates. For discrepancies in nucleophilic substitution pathways, conduct kinetic isotope effect (KIE) studies or X-ray crystallography to verify transition-state geometries .
Q. What strategies optimize structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : Perform iterative SAR using a modular synthetic approach: (1) Vary alkyl chain length at the thioamide group to assess hydrophobic interactions; (2) Introduce bioisosteric replacements (e.g., trifluoromethyl groups) to enhance metabolic stability. Validate binding via surface plasmon resonance (SPR) and off-target effects via high-throughput screening against kinase panels. Use free-energy perturbation (FEP) calculations to prioritize analogs with improved ΔG .
Q. What experimental controls are critical for studying pro-drug activation pathways?
- Methodological Answer : Include (1) Cell-free systems with purified enzymes (e.g., esterases) to confirm enzymatic activation; (2) Metabolic inhibitors (e.g., carboxylesterase inhibitors) to block conversion; (3) Stability controls in serum-free media to rule out spontaneous hydrolysis. Quantify active metabolite levels using LC-MS/MS and correlate with cytotoxicity assays (IC) in relevant cell lines .
Data Analysis & Reporting
Q. How to analyze dose-response relationships in pharmacological studies?
- Methodological Answer : Fit dose-response data to a four-parameter logistic model: . Report EC values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Justify statistical power (α = 0.05, β = 0.2) and outlier exclusion criteria in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

